molecular formula C5H8N4O2S B3371606 5,6-Diaminopyridine-3-sulfonamide CAS No. 742663-32-7

5,6-Diaminopyridine-3-sulfonamide

Cat. No. B3371606
CAS RN: 742663-32-7
M. Wt: 188.21 g/mol
InChI Key: ZAVFTRYEIVJSFW-UHFFFAOYSA-N
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Description

5,6-Diaminopyridine-3-sulfonamide (DAPS) is a synthetic compound that belongs to the class of aminopyridines. It has a molecular formula of C5H8N4O2S and a molecular weight of 188.21 g/mol .


Molecular Structure Analysis

The molecular structure of 5,6-Diaminopyridine-3-sulfonamide consists of a pyridine ring with two amino groups at positions 5 and 6 and a sulfonamide group at position 3 . The crystal structure of sulfonamides, including 5,6-Diaminopyridine-3-sulfonamide, can be studied using computational modeling approaches at the quantum mechanical level .

Scientific Research Applications

Chemical Properties

5,6-Diaminopyridine-3-sulfonamide is a chemical compound with the CAS Number: 742663-32-7 . It has a molecular weight of 188.21 and is usually stored at a temperature of 4°C . It is typically available in a powder form .

Synthesis of Sulfonimidates

5,6-Diaminopyridine-3-sulfonamide can be used in the synthesis of sulfonimidates . Sulfonimidates are a class of organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds .

Precursors for Polymers

Sulfonimidates, which can be synthesized from 5,6-Diaminopyridine-3-sulfonamide, have been utilized as precursors for polymers . This is an important application in the field of materials science .

Drug Candidates

Sulfonimidates and their derivatives, including those derived from 5,6-Diaminopyridine-3-sulfonamide, have shown promise in medicinal chemistry . They have been found in several drug candidates, indicating their potential in the development of new therapeutics .

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates, which can be synthesized from 5,6-Diaminopyridine-3-sulfonamide, can act as viable chiral templates that can be employed in asymmetric syntheses . This is a significant application in the field of organic chemistry .

Alkyl Transfer Reagents

Sulfonimidates, including those derived from 5,6-Diaminopyridine-3-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This highlights their versatility and utility in various chemical reactions .

Safety and Hazards

The safety data sheet for 5,6-Diaminopyridine-3-sulfonamide indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6-diaminopyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,6H2,(H2,7,9)(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFTRYEIVJSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminopyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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